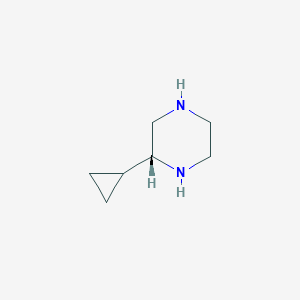

(2R)-2-CYCLOPROPYLPIPERAZINE

Description

(2R)-2-Cyclopropylpiperazine is a chiral piperazine derivative characterized by a cyclopropyl substituent at the 2-position of the piperazine ring in the R-configuration. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and conformational flexibility . The cyclopropyl group introduces a strained three-membered ring, which may enhance lipophilicity and influence stereoelectronic properties compared to linear or branched alkyl substituents (e.g., isopropyl or methyl groups).

Propriétés

IUPAC Name |

(2R)-2-cyclopropylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGUFQFMTFDRMC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CNCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Cyclopropylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with piperazine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of (2R)-2-Cyclopropylpiperazine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-Cyclopropylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Cyclopropylpiperazine N-oxide.

Reduction: Cyclopropylpiperazine.

Substitution: N-alkylated cyclopropylpiperazine derivatives.

Applications De Recherche Scientifique

Neurological Disorders

(2R)-2-Cyclopropylpiperazine has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain, which could be beneficial for conditions such as depression and anxiety.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopropylpiperazine exhibited significant antidepressant-like effects in animal models, suggesting their potential as new antidepressant agents .

Cancer Treatment

The compound has also been explored for its efficacy as an anti-cancer agent. It acts as an inhibitor of certain enzymes involved in tumor growth and proliferation.

Case Study:

In a patent application, researchers described (2R)-2-Cyclopropylpiperazine derivatives that inhibit isocitrate dehydrogenase 1 (IDH1) mutations, which are prevalent in certain types of cancers. These compounds showed promise in preclinical models for reducing tumor size and improving survival rates .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (2R)-2-Cyclopropylpiperazine is crucial for evaluating its safety and efficacy:

- Absorption and Distribution: Studies indicate that the compound is well-absorbed when administered orally or topically, with significant distribution to target tissues.

- Toxicity Profile: Preclinical studies have shown that it has a favorable safety profile, with minimal cytotoxic effects on human cell lines at therapeutic doses .

Data Tables

The following tables summarize key findings related to the applications of (2R)-2-Cyclopropylpiperazine:

Mécanisme D'action

The mechanism of action of (2R)-2-Cyclopropylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Observations:

Deuterated N-methylpiperazine derivatives (e.g., N-Methylpiperazine-d₈) are employed in isotopic tracing but lack the stereochemical complexity of chiral cyclopropyl analogs .

Lipophilicity :

- Cyclopropyl substituents generally increase lipophilicity (logP) compared to isopropyl groups, enhancing blood-brain barrier penetration, a desirable trait in central nervous system (CNS) therapeutics .

Stereochemical Considerations :

- The R-configuration at the 2-position in (2R)-2-cyclopropylpiperazine may confer distinct pharmacological activity compared to its S-enantiomer or achiral analogs like N-methylpiperazine .

Activité Biologique

(2R)-2-Cyclopropylpiperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of (2R)-2-CYCLOPROPYLPIPERAZINE

(2R)-2-Cyclopropylpiperazine is characterized by its cyclopropyl group attached to the piperazine ring. This structural modification is believed to influence its interaction with various biological targets, including neurotransmitter receptors and ion channels.

Pharmacological Properties

The compound exhibits a range of biological activities, primarily through modulation of neurotransmitter systems. Notably, it has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and its effects on histamine receptors.

1. Serotonin Reuptake Inhibition

Research has indicated that derivatives of piperazine, including (2R)-2-cyclopropylpiperazine, can act as SSRIs. These compounds have shown promise in alleviating symptoms associated with depression and anxiety by increasing serotonin levels in the synaptic cleft.

- Binding Affinity : Initial studies suggest that (2R)-2-cyclopropylpiperazine has a binding affinity for the serotonin transporter (SERT), although specific IC50 values for this compound are not extensively documented in current literature.

2. Histamine H3 Receptor Antagonism

The compound has also been explored for its antagonistic activity at histamine H3 receptors. This receptor plays a crucial role in modulating neurotransmitter release in the brain.

- Potential Applications : Antagonists of the H3 receptor can enhance cognitive function and are being investigated for their therapeutic potential in neurodegenerative diseases and cognitive disorders.

The biological activity of (2R)-2-cyclopropylpiperazine can be attributed to its ability to interact with various receptors and transporters:

- Serotonin Transporter : By inhibiting SERT, (2R)-2-cyclopropylpiperazine increases serotonin availability, which is essential for mood regulation.

- Histamine Receptors : As an H3 receptor antagonist, it may facilitate the release of other neurotransmitters such as acetylcholine and norepinephrine, contributing to improved cognitive functions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of (2R)-2-cyclopropylpiperazine and its analogs:

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.